

# An In-depth Technical Guide to P1060: A Potassium Channel Opener

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: P 1060

Cat. No.: B1215913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of P1060, a potent potassium channel opener.

## Core Compound Information

P1060 is an analog of pinacidil and functions as a vasodilator.<sup>[1]</sup> Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.<sup>[1]</sup> This leads to membrane hyperpolarization, which in turn inhibits the influx of calcium ions and results in vasodilation.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C13H18N4O	Inferred from Pinacidil Structure
Molecular Weight	246.31 g/mol	Inferred from Pinacidil Structure
IUPAC Name	N-cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine	Inferred from Pinacidil Structure
Appearance	White to off-white crystalline solid	Generic Compound Information
Solubility	Soluble in DMSO and ethanol	Generic Compound Information
Melting Point	Not available	Not available
Boiling Point	Not available	Not available

## Pharmacological Properties and Mechanism of Action

P1060 exhibits greater spasmolytic potency than its parent compound, pinacidil.<sup>[1]</sup> Its vasodilatory effects are achieved through the opening of 86Rb-permeable K<sup>+</sup> channels, which creates a low-resistance pathway in the cell membrane.<sup>[1]</sup> This action hyperpolarizes the vascular smooth muscle cells, making them less responsive to pressor agents and leading to muscle relaxation and vasodilation.<sup>[1]</sup>

### Signaling Pathway of P1060 in Vascular Smooth Muscle Cells

The following diagram illustrates the signaling pathway initiated by P1060, leading to vasodilation.



[Click to download full resolution via product page](#)

Caption: P1060 signaling pathway in vascular smooth muscle cells.

## Experimental Protocols

### 3.1. Measurement of $^{86}\text{Rb}$ Efflux in Rat Portal Vein

This protocol is adapted from studies investigating the effects of potassium channel openers on rubidium efflux as a marker for potassium channel activity.

**Objective:** To determine the effect of P1060 on K-ATP channel activity by measuring the efflux of  $^{86}\text{Rb}$  from isolated rat portal vein tissue.

**Materials:**

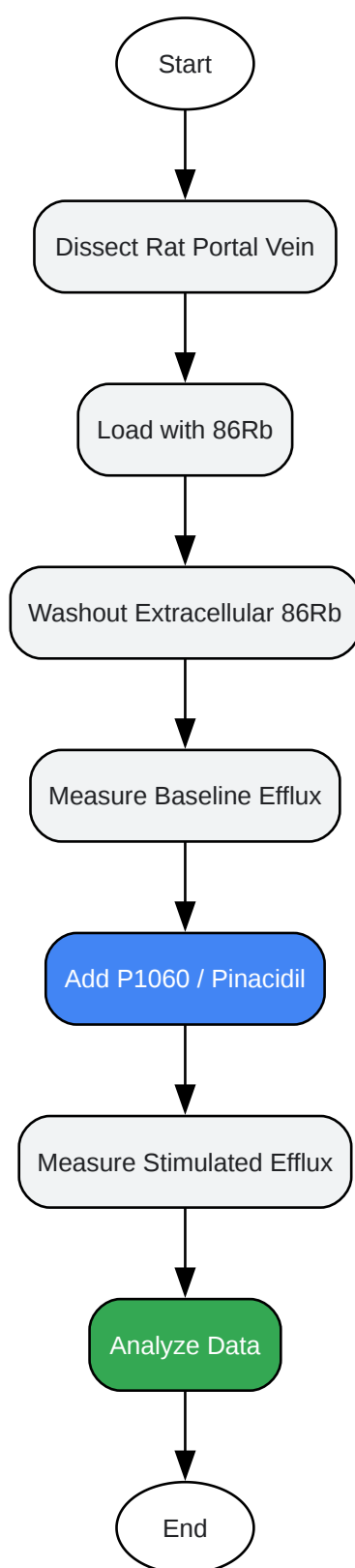
- Male Wistar rats (250-300g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7,  $\text{CaCl}_2$  2.5,  $\text{KH}_2\text{PO}_4$  1.2,  $\text{MgSO}_4$  1.2,  $\text{NaHCO}_3$  25, glucose 11.7)
- $^{86}\text{RbCl}$  (radioactive tracer)
- P1060
- Pinacidil (as a comparator)
- Scintillation counter and vials
- Dissection microscope and tools
- Water bath

**Procedure:**

- **Tissue Preparation:** Euthanize rats and dissect the portal vein in ice-cold Krebs-Henseleit solution. Clean the vein of surrounding connective tissue.

- **Loading with  $^{86}\text{Rb}$ :** Incubate the portal vein segments in Krebs-Henseleit solution containing  $^{86}\text{RbCl}$  ( $1\text{ }\mu\text{Ci/mL}$ ) for 2 hours at  $37^{\circ}\text{C}$ , gassed with 95%  $\text{O}_2$  / 5%  $\text{CO}_2$ .
- **Washout:** Transfer the loaded tissues to a series of tubes containing non-radioactive Krebs-Henseleit solution for a 60-minute washout period to remove extracellular tracer. Change the solution every 5 minutes.
- **Efflux Measurement:** After the washout period, transfer the tissues to a new series of tubes at 2-minute intervals for 30 minutes to collect the efflux of  $^{86}\text{Rb}$ .
- **Drug Application:** After a baseline efflux rate is established (approximately 10 minutes), add P1060 or pinacidil to the superfusion medium at the desired concentrations.
- **Data Collection:** At the end of the experiment, dissolve the tissues in a suitable solvent and measure the remaining radioactivity.
- **Analysis:** Measure the radioactivity in all collected samples and the digested tissue using a scintillation counter. Express the efflux rate as a fraction of the total  $^{86}\text{Rb}$  in the tissue at the beginning of each collection period.

#### Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the 86Rb efflux experiment.

## Quantitative Data Summary

The following table summarizes the comparative potency of P1060 and related compounds in inhibiting contractions induced by 20 mM KCl in rat portal vein and aorta.[1]

Compound	Relative Spasmolytic Potency
P1060	Most Potent
Pinacidil	Intermediate
P1368	Least Potent

Data synthesized from qualitative descriptions in the cited literature.[1]

## Conclusion

P1060 is a potent potassium channel opener with significant vasodilatory effects, exceeding those of pinacidil.[1] Its mechanism of action is well-characterized and involves the hyperpolarization of vascular smooth muscle cells via the opening of K-ATP channels.[1] The experimental protocols outlined provide a basis for further investigation into the pharmacological properties of P1060 and similar compounds. This information is valuable for researchers and professionals involved in the development of novel cardiovascular drugs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The mode of action of pinacidil and its analogs P1060 and P1368: results of studies in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to P1060: A Potassium Channel Opener]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215913#p-1060-chemical-structure-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)